molecular formula C13H18N2O3 B11061045 6-(3,4,5-Trimethoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(3,4,5-Trimethoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B11061045
M. Wt: 250.29 g/mol
InChI Key: RNPROPAFCLKYAO-UHFFFAOYSA-N
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Description

4-(1,5-DIAZABICYCLO[310]HEX-6-YL)-2,6-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound featuring a diazabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)-2,6-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. Subsequent steps involve the formation of alpha-diazoacetate and its cyclopropanation to produce the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)-2,6-DIMETHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)-2,6-DIMETHOXYPHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)-2,6-DIMETHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The diazabicyclohexane core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diazabicyclo[3.1.0]hexane
  • 1,6-Diazabicyclo[4.1.0]heptane

Uniqueness

4-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)-2,6-DIMETHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of methoxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H18N2O3/c1-16-10-7-9(8-11(17-2)12(10)18-3)13-14-5-4-6-15(13)14/h7-8,13H,4-6H2,1-3H3

InChI Key

RNPROPAFCLKYAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N3N2CCC3

Origin of Product

United States

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